molecular formula C12H20N4O2S B061602 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine CAS No. 175202-15-0

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine

Cat. No.: B061602
CAS No.: 175202-15-0
M. Wt: 284.38 g/mol
InChI Key: PVIHKPOAMYVAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the isopropylsulfonyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Sulfonylation: The isopropylsulfonyl group can be introduced through a sulfonylation reaction using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylsulfonyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may exert its effects through inhibition or activation of these targets, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-2-piperidinopyrimidin-4-amine
  • 5-(Ethylsulfonyl)-2-piperidinopyrimidin-4-amine
  • 5-(Propylsulfonyl)-2-piperidinopyrimidin-4-amine

Uniqueness

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-piperidin-1-yl-5-propan-2-ylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9(2)19(17,18)10-8-14-12(15-11(10)13)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIHKPOAMYVAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381066
Record name 2-(Piperidin-1-yl)-5-(propane-2-sulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-15-0
Record name 5-[(1-Methylethyl)sulfonyl]-2-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)-5-(propane-2-sulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.